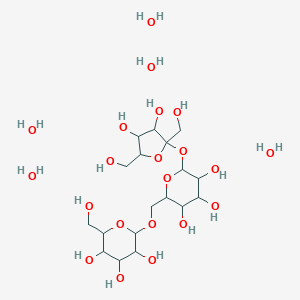

D-Raffinose-Pentahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

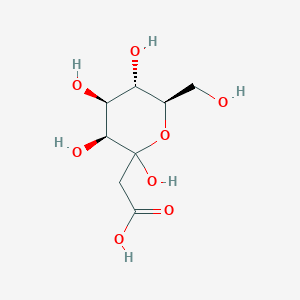

Raffinose is a trisaccharide composed of galactose, glucose, and fructose. It is naturally found in various plants, including beans, cabbage, brussels sprouts, broccoli, asparagus, and whole grains . Raffinose is known for its role in plant stress responses, particularly in temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .

Wissenschaftliche Forschungsanwendungen

Raffinose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Raffinose entfaltet seine Wirkung hauptsächlich durch seine Rolle als Kohlenhydratquelle und seine Interaktion mit bestimmten Enzymen. Im Magen-Darm-Trakt ist Raffinose für Menschen und monogastrische Tiere aufgrund des Fehlens von α-Galactosidase nicht verdaulich. Stattdessen gelangt es in den Dickdarm, wo es von Darmbakterien fermentiert wird und kurzkettige Fettsäuren und Gase produziert . Dieser Fermentationsprozess fördert das Wachstum von nützlichen Bakterien und trägt zur Darmgesundheit bei .

In Pflanzen ist Raffinose an Stressreaktionen beteiligt, indem es Zellmembranen stabilisiert und Zellen vor Schäden schützt, die durch Trockenheit und Temperaturschwankungen verursacht werden .

Wirkmechanismus

Target of Action

D-Raffinose Pentahydrate, also known as Raffinose or D-(+)-Raffinose pentahydrate, is a trisaccharide composed of galactose, fructose, and glucose . It primarily targets beneficial probiotic bacteria like Bifidobacteria and Lactobacilli . It can also be used for differentiation and identification of Escherichia coli, Enterococcus faecium, and Streptococcus pneumoniae .

Mode of Action

Raffinose is hydrolyzed to D-galactose and sucrose by the enzyme D-galactosidase . This enzymatic action breaks down the trisaccharide into simpler sugars that can be utilized by the target organisms.

Biochemical Pathways

The hydrolysis of raffinose by D-galactosidase is a key step in carbohydrate metabolism . The resulting D-galactose and sucrose can enter glycolysis, a central metabolic pathway, where they are further broken down to produce energy.

Pharmacokinetics

As a sugar, it is expected to be water-soluble and may be absorbed in the gut and distributed throughout the body.

Result of Action

The hydrolysis of raffinose results in the production of D-galactose and sucrose, which can be used by cells for energy production . In addition, raffinose has been reported to have cell proliferative and anti-oxidative properties, and it may improve immune response .

Action Environment

The action of D-Raffinose Pentahydrate can be influenced by environmental factors such as pH and temperature, which can affect the activity of D-galactosidase and thus the hydrolysis of raffinose . Moreover, it has been used as a cryoprotectant for Caudal epididymis and zebrafish sperm, suggesting that it can function in low-temperature environments .

Biochemische Analyse

Biochemical Properties

D-Raffinose Pentahydrate plays a crucial role in biochemical reactions. It is hydrolyzed to D-galactose and sucrose by the enzyme D-galactosidase . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily characterized by the transfer of a galactosyl moiety from galactinol to sucrose to form an α-1,6-galactosidic linkage .

Cellular Effects

D-Raffinose Pentahydrate has significant effects on various types of cells and cellular processes. It has been reported to have cell proliferative and anti-oxidative properties . It influences cell function by improving immune response and has healing properties .

Molecular Mechanism

The molecular mechanism of action of D-Raffinose Pentahydrate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydrolysis of this compound is completed by α-galactosidase to produce sucrose and galactose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Raffinose Pentahydrate change over time. It has been used as a cryoprotectant for Caudal epididymis and zebrafish sperm . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

D-Raffinose Pentahydrate is involved in several metabolic pathways. It is hydrolyzed to D-galactose and sucrose by D-galactosidase . This process involves the interaction of this compound with enzymes and cofactors .

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Raffinose wird durch die sequentielle Addition von Galactose-Einheiten von Galactinol an Saccharose synthetisiert. Die wichtigsten Enzyme, die an diesem Prozess beteiligt sind, sind Galactinol-Synthase, Raffinose-Synthase und Stachyose-Synthase . Die Synthese beginnt mit der Umwandlung von myo-Inositol in Galactinol durch Galactinol-Synthase. Raffinose-Synthase überträgt dann eine Galactosyleinheit von Galactinol auf Saccharose und bildet Raffinose .

Industrielle Produktionsverfahren: Im industriellen Umfeld kann Raffinose aus Zuckerrüben und anderen pflanzlichen Quellen extrahiert werden. Eine enzymatische Präparation mit α-Galactosidase-Aktivität wird häufig verwendet, um Raffinose aus Zuckerrüben minderer Qualität während des Produktionsprozesses von Weißzucker zu zersetzen . Dieses Verfahren erhöht die Saccharoseausbeute und die Gesamtzuckerqualität, indem der Raffinosegehalt in Rübensaft reduziert wird .

Analyse Chemischer Reaktionen

Reaktionstypen: Raffinose unterliegt der Hydrolyse, bei der es durch das Enzym α-Galactosidase in D-Galactose und Saccharose zerlegt wird . Dieses Enzym hydrolysiert auch andere α-Galactoside wie Stachyose, Verbascose und Galactinol .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von Raffinose erfordert in der Regel die Anwesenheit von α-Galactosidase, die von Bakterien im Dickdarm synthetisiert wird . Die Reaktionsbedingungen sind im Allgemeinen mild und finden bei physiologischem pH-Wert und Temperatur statt.

Hauptprodukte: Die Hauptprodukte der Raffinose-Hydrolyse sind D-Galactose und Saccharose .

Vergleich Mit ähnlichen Verbindungen

Raffinose ist Teil der Raffinose-Familie von Oligosacchariden (RFOs), zu der auch Stachyose und Verbascose gehören . Diese Verbindungen haben ähnliche Strukturen, mit unterschiedlichen Anzahlen von Galactose-Einheiten, die an eine Saccharose-Einheit gebunden sind .

Ähnliche Verbindungen:

Verbascose: Ein Pentasaccharid, das aus drei Galactose-Einheiten, einer Glucose-Einheit und einer Fructose-Einheit besteht.

Einzigartigkeit von Raffinose: Raffinose ist einzigartig in seiner weit verbreiteten Präsenz im Pflanzenreich und seiner bedeutenden Rolle bei pflanzlichen Stressreaktionen . Es zeichnet sich auch durch seine Verwendung als Präbiotikum und seine Fähigkeit aus, die Darmgesundheit zu fördern .

Eigenschaften

CAS-Nummer |

17629-30-0 |

|---|---|

Molekularformel |

C18H34O17 |

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;/m1./s1 |

InChI-Schlüssel |

UDTCJVRUNDSFKW-RHSPYTNDSA-N |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O |

Aussehen |

Assay:≥98%A crystalline solid |

melting_point |

80 °C |

| 512-69-6 17629-30-0 |

|

Physikalische Beschreibung |

Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS] Solid |

Löslichkeit |

203 mg/mL |

Synonyme |

β-D-Fructofuranosyl-O-a-D-galactopyranosyl-(1→6)-α-D-glucopyranoside; Raffinose Pentahydrate; D-(+)-Raffinose Pentahydrate; D-Raffinose Pentahydrate; Gossypose Pentahydrate; Melitose Pentahydrate; Melitriose Pentahydrate; NSC 170228 Pentahydrate; Nit |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)